Dexclamol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

地西泮是一种苯并环庚并吡啶异喹啉醇衍生物,以其神经阻滞剂特性而闻名。 它已被研究用于其对儿茶酚胺代谢的影响及其在拮抗中枢肾上腺素受体方面的立体化学特异性 。 地西泮以不同的对映异构体形式存在,其中(+)-地西泮对映异构体具有生物活性,并表现出显著的神经阻滞活性 .

准备方法

合成路线和反应条件

地西泮盐酸盐,特别是(+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-八氢-3-异丙基-1H-苯并[6,7]环庚并[1,2,3-de]吡啶[2,1-a]异喹啉-3-醇,可以通过一系列涉及适当前体环化的化学反应合成 。

工业生产方法

地西泮的工业生产涉及优化合成路线以进行大规模生产。 这包括使用高纯度原料,控制反应条件以及采用高效分离技术来分离所需的对映异构体。 地西泮盐酸盐在水中的溶解度是其制剂中的一个关键因素,其中(+)-地西泮对映异构体与外消旋混合物相比具有更高的溶解度 .

化学反应分析

反应类型

地西泮会发生各种化学反应,包括:

氧化: 地西泮在特定条件下可以被氧化形成相应的氧化衍生物。

还原: 还原反应可以将地西泮转化为具有改变的药理性质的还原形式。

取代: 取代反应可以在地西泮分子中引入不同的官能团,从而可能改变其活性。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如氢化铝锂用于还原,以及用于取代反应的各种亲核试剂。 反应条件(如温度,溶剂和pH)被仔细控制以实现所需的转化。

主要生成物

这些反应形成的主要产物包括地西泮的氧化和还原衍生物,以及可能具有不同药理性质的取代类似物。

科学研究应用

地西泮已被广泛研究其神经阻滞剂特性及其对儿茶酚胺代谢的影响 。 它在科学研究中的应用包括:

化学: 地西泮用作研究立体化学特异性和受体相互作用的模型化合物。

生物学: 它用于研究神经递质调节和受体拮抗的机制。

医学: 地西泮正在探索其在治疗神经系统疾病和精神疾病方面的潜在治疗应用。

作用机制

地西泮通过拮抗中枢肾上腺素受体发挥作用,特别针对多巴胺和去甲肾上腺素受体 。 (+)-地西泮对映异构体在较低剂量下增加多巴胺周转而不影响去甲肾上腺素周转,而较高剂量会影响两种神经递质 。 这种立体化学特异性突出了分子构型在其作用机制中的重要性。

相似化合物的比较

地西泮与其他神经阻滞剂(如氟哌啶醇和氟奋乃静)进行了比较 。 类似的化合物包括:

丁酰胺醇: 另一种具有神经阻滞剂特性的苯并环庚并吡啶异喹啉衍生物.

氟哌啶醇: 一种强效神经阻滞剂,与地西泮相比,作用持续时间更短.

氟奋乃静: 一种神经阻滞剂,与地西泮相比,起效较慢,作用持续时间更长.

地西泮的独特之处在于其立体化学特异性及其选择性影响多巴胺和去甲肾上腺素周转的能力,使其成为神经药理学研究中一种有价值的化合物。

生物活性

Dexclamol, a compound belonging to the class of benzocycloheptapyridoisoquinolinol derivatives, has garnered attention for its neuropharmacological properties, particularly its effects on catecholamine metabolism and its potential as a neuroleptic agent. This article provides an overview of the biological activity of this compound, supported by data tables and case studies that illustrate its mechanisms of action and therapeutic implications.

This compound exists in two stereoisomeric forms: (+)-dexclamol and (-)-dexclamol. Research has shown that only the (+)-isomer exhibits significant biological activity. It is primarily recognized for its ability to modulate dopamine (DA) and norepinephrine (NE) turnover in the central nervous system.

Table 1: Summary of this compound's Biological Activity

| Isomer | Activity on DA Turnover | Activity on NE Turnover | Notes |

|---|---|---|---|

| (+)-Dexclamol | Increased | No effect | Potent neuroleptic effects |

| (-)-Dexclamol | No effect | No effect | Inactive in terms of neuropharmacological effects |

Effects on Catecholamine Metabolism

A pivotal study demonstrated that (+)-dexclamol enhances DA turnover while not affecting NE levels under normal conditions. However, at higher doses, both (+)-dexclamol and droperidol (a known neuroleptic) were found to accelerate both DA and NE turnover. This indicates a dose-dependent modulation of catecholamine release, suggesting that this compound may influence adrenergic receptor activity.

Case Studies

- Neuropharmacological Effects : A case study involving animal models indicated that administration of (+)-dexclamol resulted in significant changes in DA metabolism, evidenced by increased levels of homovanillic acid (HVA), a metabolite associated with DA turnover. This study compared this compound's effects with those of other neuroleptics like fluphenazine, establishing a basis for its potential therapeutic use in treating disorders characterized by dopaminergic dysregulation.

- Comparative Efficacy : In another comparative study, the efficacy of this compound was assessed against established neuroleptics. The findings suggested that this compound has a longer duration of action compared to droperidol, making it a candidate for further investigation in chronic treatment scenarios.

Research Findings

Recent research has focused on the stereochemical specificity of this compound's action on DA and NE receptors. The findings highlight that:

- (+)-Dexclamol acts as an antagonist at dopamine receptors, particularly impacting central pathways involved in mood regulation and psychotic disorders.

- The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as schizophrenia and bipolar disorder.

属性

CAS 编号 |

52340-25-7 |

|---|---|

分子式 |

C24H29NO |

分子量 |

347.5 g/mol |

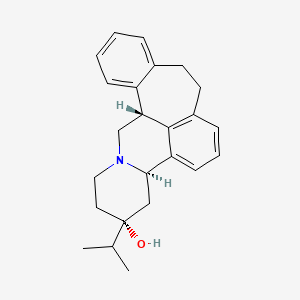

IUPAC 名称 |

(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1 |

InChI 键 |

UPMOVJBGNREKJV-CQOQZXRMSA-N |

SMILES |

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

手性 SMILES |

CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |

规范 SMILES |

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

同义词 |

dexclamol dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。